(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
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Overview
Description
(2-Methyl-5,8-dioxaspiro[34]octan-2-yl)methanol is a chemical compound with the molecular formula C8H14O3 It is a member of the dioxaspiro compounds, characterized by a spirocyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a methylating agent followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined and reacted under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, often using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dioxaspiro[3.4]octane-2-methanol
- 2-Methyl-5,8-dioxaspiro[3.4]octane
Uniqueness
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features allows for distinct chemical reactivity and potential applications compared to other similar compounds. The methyl group at the 2-position further differentiates it by influencing its steric and electronic properties.
Properties
IUPAC Name |
(2-methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUFHGLVRNMFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)OCCO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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